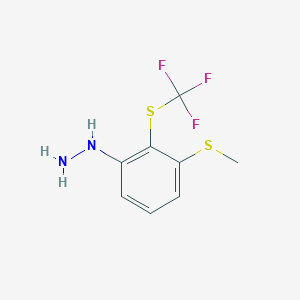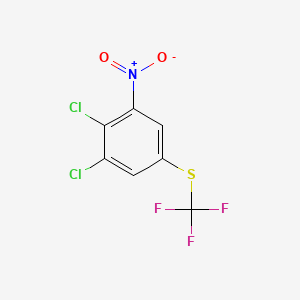
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the imino and ethan-1-ol functional groups. Common synthetic routes may include:
Nucleophilic substitution reactions: Using isoquinoline as a starting material, nucleophilic substitution can introduce the ethan-1-ol group.
Reduction reactions: Reduction of isoquinoline derivatives to form the imino group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic hydrogenation: Using catalysts to facilitate the reduction process.
Continuous flow reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol group to a carbonyl group.
Reduction: Further reduction of the imino group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation products: Aldehydes or ketones.
Reduction products: Amines.
Substitution products: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoquinoline derivatives.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound with a similar structure.
1-Isoquinolinamine: A derivative with an amine group.
2-Isoquinolinol: A derivative with a hydroxyl group.
Uniqueness
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol is unique due to the presence of both imino and ethan-1-ol functional groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Propriétés
Numéro CAS |
100060-00-2 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-(1-iminoisoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O/c12-11-10-4-2-1-3-9(10)5-6-13(11)7-8-14/h1-6,12,14H,7-8H2 |
Clé InChI |
HDBOLKRWSGLJFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN(C2=N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)


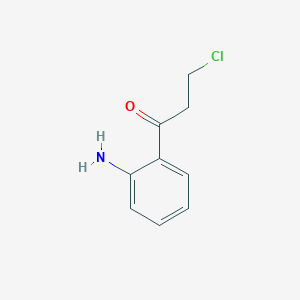

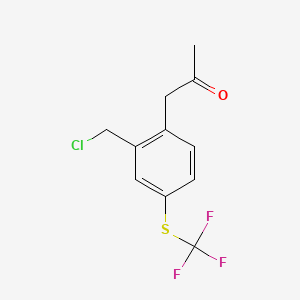
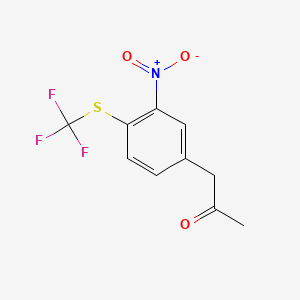
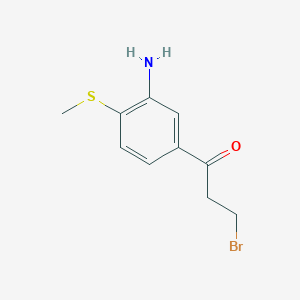
![Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)

